molecular formula C14H24N6O2 B11264859 N~4~-cyclohexyl-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine

N~4~-cyclohexyl-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11264859
M. Wt: 308.38 g/mol
InChI Key: JASHSHHNIYDUIT-UHFFFAOYSA-N
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Description

N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with cyclohexyl, diethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic amine groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction Products: Corresponding amines.

    Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

  • N4-Cyclohexyl-N2,N2-diethyl-5-aminopyrimidine-2,4,6-triamine
  • N4-Cyclohexyl-N2,N2-diethyl-5-chloropyrimidine-2,4,6-triamine

Comparison: N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions, making this compound versatile for synthetic applications.

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

4-N-cyclohexyl-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H24N6O2/c1-3-19(4-2)14-17-12(15)11(20(21)22)13(18-14)16-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H3,15,16,17,18)

InChI Key

JASHSHHNIYDUIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N

Origin of Product

United States

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